molecular formula C19H13ClO6 B2483319 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 923244-94-4

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2483319
CAS No.: 923244-94-4
M. Wt: 372.76
InChI Key: WZELVERXATULGX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C19H13ClO6 and its molecular weight is 372.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and its derivatives, have been a subject of interest in the field of organic synthesis. Studies have explored various synthetic pathways to create substituted 2,3-dihydrobenzoxepine-4-carboxylates, which are related structures, showcasing the flexibility and reactivity of these compounds in forming complex heterocyclic systems. For instance, Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives with (ethoxycarbonylmethylene)triphenylphosphorane has been used to produce 2-oxoethylidene-2,3-dihydrobenzoxepine-4-carboxylates with Z (cis) selectivity, highlighting the novel and straightforward approach of synthesizing these compounds (Raju, Saidachary, & Kumar, 2012).

Mechanistic Studies and Molecular Properties

In-depth studies into the molecular mechanisms and structure-activity relationships (SAR) of similar chromene derivatives have provided insights into their potential applications, especially in overcoming drug resistance in cancer therapies. For example, the SAR study of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs demonstrated their ability to mitigate drug resistance and synergize with various cancer therapies, showcasing their potential as anticancer agents (Das et al., 2009).

Applications in Material Science

Research into the synthesis and characterization of 4H-benzo[h]chromene derivatives, which share a structural framework with this compound, has revealed applications beyond medicinal chemistry. For instance, density functional theory (DFT) studies and experimental analysis of their optical properties have indicated potential applications in material science, particularly in the development of novel materials with specific optical characteristics (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Environmental Applications

The compound's structural analogs have also been studied for their environmental applications, particularly in the degradation of pollutants. For example, surface carboxylated Cu0/Fe3O4 nanocomposites have been employed in the oxidative degradation of chlorophenols, demonstrating the potential of these compounds in environmental remediation processes (Ding, Ruan, Zhu, & Tang, 2017).

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO6/c1-24-16-4-2-3-12-9-14(19(23)26-17(12)16)18(22)25-10-15(21)11-5-7-13(20)8-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZELVERXATULGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.